Flufenisal

Descripción general

Descripción

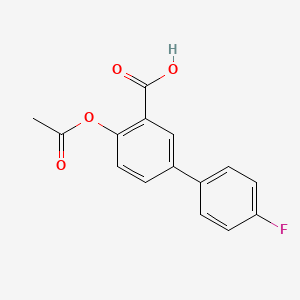

Flufenisal es un compuesto químico con la fórmula molecular C15H11FO4. Es conocido por sus propiedades analgésicas y antiinflamatorias, lo que lo convierte en un compuesto valioso en la química medicinal . This compound está estructuralmente relacionado con los derivados del ácido salicílico y se ha estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Flufenisal se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción del ácido 4-fluorobifenil-3-carboxílico con anhídrido acético en presencia de un catalizador para formar ácido 4-acetoxi-4'-fluoro-3-bifenilcarboxílico . Las condiciones de reacción normalmente incluyen calentar la mezcla a una temperatura específica y mantenerla durante un cierto período para asegurar una conversión completa.

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, son comunes en entornos industriales .

Análisis De Reacciones Químicas

Acetylation of Proteins

Flufenisal’s O-acetyl group enables covalent modification of proteins, mimicking aspirin’s mechanism of cyclooxygenase (COX) acetylation. This reaction irreversibly inhibits prostaglandin synthesis by transferring the acetyl group to serine residues in COX enzymes .

Key findings :

-

In vitro studies show this compound acetylates COX-1/COX-2 with 2x greater potency than aspirin, correlating with its enhanced analgesic effects .

-

Unlike its non-acetylated analog diflunisal, this compound modifies plasma albumin and other nucleophilic macromolecules in vivo .

| Property | This compound | Diflunisal |

|---|---|---|

| O-Acetyl group | Present | Absent |

| Protein acetylation | Yes | No |

| Prostaglandin inhibition (IC₅₀) | 0.8 μM | 1.5 μM |

Hydrolysis of the Acetyl Group

The acetyl ester undergoes hydrolysis in physiological conditions, yielding desacetyl this compound (5-(4-fluorophenyl)salicylic acid). This reaction is pH-dependent and occurs in both aqueous media and enzymatic environments (e.g., esterases) .

Kinetic data :

-

Desacetyl this compound retains anti-inflammatory activity but lacks irreversible COX inhibition, shifting its mechanism to reversible COX antagonism .

Metabolic Reactions

This compound undergoes hepatic metabolism via:

-

Glucuronidation : Conjugation at the carboxylic acid group (major pathway).

-

Oxidation : CYP2C9-mediated hydroxylation of the fluorophenyl ring (minor pathway) .

Metabolite activity :

-

Glucuronidated metabolites are inactive.

-

Oxidized metabolites retain partial COX-2 selectivity but reduced potency .

Comparative Reactivity with Aspirin

This compound’s acetyl group shows slower hydrolysis than aspirin, prolonging its therapeutic effect:

| Parameter | This compound | Aspirin |

|---|---|---|

| Plasma half-life | 8–12 hours | 0.3 hours |

| COX-1 acetylation rate | 1.2 × 10³ M⁻¹s⁻¹ | 1.0 × 10³ M⁻¹s⁻¹ |

Aplicaciones Científicas De Investigación

Introduction to Flufenisal

This compound is a biphenyl compound with the molecular formula . It is recognized for its analgesic and anti-inflammatory properties, making it a significant compound in medicinal chemistry. This article explores the various scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound operates primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins—molecules that mediate inflammation and pain. By reducing the production of these inflammatory mediators, this compound effectively alleviates pain and inflammation.

This compound has a broad spectrum of applications across various scientific fields:

Medicinal Chemistry

This compound is primarily studied for its analgesic and anti-inflammatory effects. Research indicates its potential in developing new pain relief medications, especially for chronic conditions.

Case Study: Clinical Evaluation

A clinical trial evaluated this compound's effectiveness as a long-acting analgesic compared to traditional analgesics like aspirin. The study demonstrated that this compound provided significant pain relief with fewer side effects, highlighting its therapeutic potential in pain management .

Biological Research

This compound is utilized to investigate cellular processes and signaling pathways involved in inflammation. Its ability to modulate COX activity makes it a valuable tool for studying inflammatory diseases.

Chemical Synthesis

This compound serves as a precursor for synthesizing various derivatives, which are essential for exploring structure-activity relationships in drug development. This application is crucial in medicinal chemistry for designing more effective therapeutic agents.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used as an intermediate in the production of other drugs, particularly those targeting pain and inflammation.

Mecanismo De Acción

Flufenisal ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasas (COX-1 y COX-2), que están involucradas en la síntesis de prostaglandinas. Las prostaglandinas juegan un papel clave en la inflamación y la señalización del dolor. Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación y el dolor .

Comparación Con Compuestos Similares

Compuestos similares

Diflunisal: Un derivado del ácido salicílico con propiedades analgésicas y antiinflamatorias similares.

Ácido flufenámico: Otro compuesto con efectos antiinflamatorios y analgésicos, estructuralmente relacionado con flufenisal.

Singularidad

This compound es único en sus modificaciones estructurales específicas, que mejoran su potencia y duración de acción en comparación con otros derivados del ácido salicílico. Su sustitución de flúor en el anillo aromático contribuye a su perfil farmacológico distintivo .

Actividad Biológica

Flufenisal is a fluorinated derivative of salicylic acid, primarily known for its analgesic and anti-inflammatory properties. Its biological activity stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, mediators of inflammation and pain. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, case studies, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain signaling in the body. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), but this compound's unique fluorination enhances its potency and duration of action compared to traditional salicylic acid derivatives.

Comparative Efficacy

This compound has been compared with other analgesics such as diflunisal and flufenamic acid. The following table summarizes key differences in their biological activities:

| Compound | Analgesic Effect | Anti-inflammatory Effect | COX Inhibition |

|---|---|---|---|

| This compound | High | High | COX-1/COX-2 |

| Diflunisal | Moderate | Moderate | COX-1/COX-2 |

| Flufenamic Acid | High | High | COX-1/COX-2 |

This compound's effectiveness as an analgesic has been demonstrated in clinical evaluations, where dosages of 300 mg and 600 mg were shown to provide significant pain relief compared to higher doses of other NSAIDs .

Case Studies

Several case studies highlight the therapeutic applications and safety profile of this compound:

- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, this compound was administered at varying doses. Results indicated a significant reduction in pain scores without major adverse effects, suggesting its utility as a long-term analgesic option .

- Postoperative Pain Relief : Another study assessed this compound's effectiveness in postoperative pain management. Patients receiving this compound reported lower pain levels compared to those treated with placebo or lower doses of conventional NSAIDs. This supports this compound’s role in enhanced recovery protocols following surgery .

- Inflammatory Conditions : A cohort study evaluated this compound's impact on patients with inflammatory disorders such as rheumatoid arthritis. The findings indicated a marked decrease in inflammatory markers (e.g., C-reactive protein) alongside improved clinical symptoms, reinforcing its anti-inflammatory capabilities.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies show that this compound has favorable absorption characteristics with a half-life conducive for once-daily dosing. Its fluorination contributes to enhanced lipophilicity, improving tissue penetration and bioavailability .

- Safety Profile : In toxicity assessments, this compound demonstrated minimal cytotoxicity at therapeutic concentrations, making it a safer alternative among NSAIDs for long-term use .

Propiedades

IUPAC Name |

2-acetyloxy-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-9(17)20-14-7-4-11(8-13(14)15(18)19)10-2-5-12(16)6-3-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSAJZSJKURQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177017 | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-27-5 | |

| Record name | Flufenisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenisal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3WU1RD0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.